Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-
Brand Name: Vulcanchem
CAS No.: 18027-23-1
VCID: VC15894785
InChI: InChI=1S/C12H23N3O2Si2/c1-10(16)15(18(2,3)4)11-8-9-13-12(14-11)17-19(5,6)7/h8-9H,1-7H3
SMILES:
Molecular Formula: C12H23N3O2Si2
Molecular Weight: 297.50 g/mol

Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-

CAS No.: 18027-23-1

Cat. No.: VC15894785

Molecular Formula: C12H23N3O2Si2

Molecular Weight: 297.50 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- - 18027-23-1

Specification

CAS No. 18027-23-1
Molecular Formula C12H23N3O2Si2
Molecular Weight 297.50 g/mol
IUPAC Name N-trimethylsilyl-N-(2-trimethylsilyloxypyrimidin-4-yl)acetamide
Standard InChI InChI=1S/C12H23N3O2Si2/c1-10(16)15(18(2,3)4)11-8-9-13-12(14-11)17-19(5,6)7/h8-9H,1-7H3
Standard InChI Key VMUMLDQLWBSZHO-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C1=NC(=NC=C1)O[Si](C)(C)C)[Si](C)(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 4-position with an acetamide group, where both the nitrogen atoms of the acetamide moiety are protected by trimethylsilyl groups. The 2-position of the pyrimidine ring is further functionalized with a TMS-ether group. This arrangement confers steric bulk and electron-withdrawing characteristics, which influence its reactivity in nucleophilic and electrophilic environments .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight297.50 g/mol
Molecular FormulaC₁₂H₂₃N₃O₂Si₂
IUPAC NameN-Trimethylsilyl-N-(2-trimethylsilyloxypyrimidin-4-yl)acetamide
Canonical SMILESCC(=O)N(C₁=NC(=NC=C₁)OSi(C)C)Si(C)C
Topological Polar Surface Area67.8 Ų

The presence of two TMS groups enhances lipophilicity, as evidenced by the compound’s low polar surface area, making it soluble in non-polar organic solvents such as dichloromethane or tetrahydrofuran.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via sequential silylation reactions. A plausible route involves:

  • Silylation of 4-Aminopyrimidin-2-ol:

    • The hydroxyl group at the 2-position of 4-aminopyrimidin-2-ol is protected using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) .

    • Reaction:

      4-Aminopyrimidin-2-ol + 2 TMSClEt3NN-(Trimethylsilyl)-N-[2-(trimethylsilyloxy)-4-pyrimidinyl]acetamide+2HCl\text{4-Aminopyrimidin-2-ol + 2 TMSCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-(Trimethylsilyl)-N-[2-(trimethylsilyloxy)-4-pyrimidinyl]acetamide} + 2 \text{HCl}
  • Acetylation of the Amino Group:

    • The free amino group at the 4-position undergoes acetylation with acetic anhydride or acetyl chloride, followed by a second silylation step to protect the amide nitrogen.

Table 2: Optimized Synthesis Conditions

ParameterCondition
CatalystDimethylaniline (0.1–0.5 wt%)
Imidazole (0.08–0.6 wt%)
Temperature33–39°C
Reaction Time4–4.5 hours
Yield91.33–93.66%

The use of a dual-catalyst system (dimethylaniline and imidazole) accelerates the reaction by activating the carbonyl group of acetamide, facilitating nucleophilic attack by TMSCl .

Mechanistic Insights

The reaction proceeds via a Lewis base-catalyzed mechanism:

  • Activation: Imidazole coordinates to the carbonyl oxygen of acetamide, increasing electrophilicity at the carbonyl carbon.

  • Silylation: TMSCl attacks the activated carbonyl, displacing chloride and forming the silyl-protected intermediate.

  • Byproduct Removal: Triethylamine neutralizes HCl, preventing side reactions and enabling high yields .

Applications in Organic Synthesis

Protecting Group Strategy

The compound’s TMS groups serve as transient protectants for amine and hydroxyl functionalities during multi-step syntheses. Key advantages include:

  • Thermal Stability: Withstands temperatures up to 150°C, making it suitable for high-temperature reactions.

  • Chemoselectivity: Selective deprotection under mild acidic conditions (e.g., aqueous HCl) without affecting other functional groups .

Pharmaceutical Intermediates

This compound has been employed in the synthesis of:

  • Antiviral Agents: As a precursor to pyrimidine-based nucleoside analogs, which inhibit viral polymerases .

  • Agrochemicals: Incorporation into herbicidal molecules targeting plant-specific enzymes.

Table 3: Industrial Use Cases

IndustryApplicationRole
PharmaceuticalsNucleoside analog synthesisAmine protection
AgrochemicalsHerbicide developmentStability enhancement
Material ScienceSilicone-modified polymersCrosslinking agent

Future Perspectives

Catalytic Innovations

Recent advances in silylation catalysts, such as ionic liquids or enzyme-mediated systems, could further optimize the synthesis of this compound, reducing reaction times below 3 hours .

Drug Discovery Applications

Ongoing research explores its utility in PROTAC (Proteolysis-Targeting Chimera) development, leveraging its dual-protection capability to enhance drug permeability .

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